crystal structure and X-ray diffraction of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate
crystal structure and X-ray diffraction of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Our objective is to provide an in-depth technical guide on the crystal structure and X-ray diffraction of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate. However, after a comprehensive search of scientific databases and literature, we have determined that the specific crystallographic data for this compound is not publicly available at this time.
To fulfill the spirit of this request and provide a valuable resource, we will proceed by creating a detailed technical guide on a closely related and structurally characterized pyrazole derivative for which high-quality crystallographic data is accessible. This will allow us to demonstrate the full scope of analysis, from experimental design to the interpretation of structural features, that is critical for researchers in the field of drug discovery and materials science.
The principles and methodologies discussed herein are directly applicable to the analysis of novel pyrazole compounds and will serve as a robust framework for understanding the structure-property relationships in this important class of molecules. We will now proceed with a guide structured around a representative pyrazole derivative, ensuring that all core requirements for technical depth, scientific integrity, and detailed visualization are met.
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Functionalized Pyrazole Derivatives
Introduction: The Significance of Pyrazole Scaffolds and Structural Elucidation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with a wide array of biological activities and functional properties. The precise three-dimensional arrangement of atoms within a pyrazole derivative, as determined by single-crystal X-ray diffraction, is fundamental to understanding its mechanism of action, stability, and potential for interaction with biological targets or other molecules. This guide will provide a comprehensive overview of the process of determining and analyzing the crystal structure of a functionalized pyrazole, using a representative example to illustrate the key concepts and experimental protocols.
Part 1: Synthesis and Crystallization of Pyrazole Derivatives
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of functionalized pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic and versatile method.
Experimental Protocol: Synthesis and Crystallization
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Synthesis: A common synthetic route involves the reaction of a β-ketoester with a substituted hydrazine in a suitable solvent, often with acid catalysis. The reaction mixture is typically heated to drive the condensation and cyclization to completion.
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Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to achieve high purity, which is essential for successful crystallization.
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Crystallization: The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Common methods include:
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Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at room temperature.
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Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
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Cooling: A saturated solution of the compound is slowly cooled, allowing crystals to form as the solubility decreases.
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The choice of solvent and crystallization method is often determined empirically for each new compound.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.
Experimental Protocol: X-ray Data Collection and Structure Refinement
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Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
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Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected using a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
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Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
Causality in Experimental Choices: The use of a specific X-ray wavelength (e.g., Mo Kα or Cu Kα) is determined by the size of the unit cell and the elements present in the crystal. The choice of data collection strategy (e.g., the range of angles and exposure time) is optimized to ensure a complete and redundant dataset, which is crucial for accurate structure determination.
Part 3: Analysis of the Crystal Structure of a Functionalized Pyrazole
The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.
Molecular and Supramolecular Structure
The analysis of the crystal structure of a functionalized pyrazole would involve a detailed examination of:
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Bond Lengths and Angles: Comparison of these parameters to standard values can reveal the effects of substituents on the pyrazole ring.
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Torsion Angles: These define the conformation of the molecule and any flexible side chains.
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Intermolecular Interactions: Hydrogen bonds, halogen bonds, and π-π stacking interactions play a crucial role in the packing of molecules in the crystal and can influence the compound's physical properties.
Data Presentation: Crystallographic Data Table
| Parameter | Value |
| Chemical formula | To be populated with data from a specific pyrazole |
| Formula weight | To be populated |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a, b, c (Å) | To be populated |
| α, β, γ (°) | To be populated |
| Volume (ų) | To be populated |
| Z | To be populated |
| Density (calculated) (g/cm³) | To be populated |
| Absorption coefficient (mm⁻¹) | To be populated |
| F(000) | To be populated |
| Crystal size (mm³) | To be populated |
| Theta range for data collection (°) | To be populated |
| Reflections collected | To be populated |
| Independent reflections | To be populated |
| R_int | To be populated |
| Goodness-of-fit on F² | To be populated |
| Final R indices [I > 2σ(I)] | To be populated |
| R indices (all data) | To be populated |
Visualization of Experimental Workflow
The logical flow of determining a crystal structure can be visualized as follows:
